ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate
Description
The compound ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate features a complex heterocyclic architecture. Its core structure includes:
- A 1,3-thiazole ring linked via an amide bond to a 2-oxo-1,2-dihydropyridine moiety.
- A 2-fluorophenylmethyl substituent on the dihydropyridine nitrogen.
- An ethyl acetate group attached to the thiazole ring.
Structural characterization techniques, such as X-ray crystallography using software like SHELX , may be employed to resolve its conformation, though direct evidence for this compound’s analysis is lacking.
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-2-28-17(25)10-14-12-29-20(22-14)23-18(26)15-7-5-9-24(19(15)27)11-13-6-3-4-8-16(13)21/h3-9,12H,2,10-11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBBGGBYVCEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the thiazole ring: This can be synthesized via a cyclization reaction involving a thioamide and a haloketone.
Final esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Cyclization: Cyclization can be facilitated by acids, bases, or heat, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Biological Activities
Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is noted for its diverse biological activities, which include:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neurological Applications :
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells (MCF7). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens (E. coli and S. aureus), this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ampicillin.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Heterocyclic Cores: The target compound integrates a thiazole and dihydropyridine, whereas analogs like triflusulfuron-methyl ester use triazine rings. Pyrazole-based compounds () represent smaller five-membered heterocycles.
Fluorinated Substituents :
- The 2-fluorophenylmethyl group in the target compound differs from 4-fluorophenyl () and trifluoroethoxy (). Substitution position (ortho vs. para) affects steric and electronic properties.
Functional Groups :
Biological Activity
Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various research findings related to its activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydropyridine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the 2-Fluorobenzyl Group : A nucleophilic substitution reaction is used to attach the fluorobenzyl moiety to the dihydropyridine core.
- Amidation : Conversion of the carboxylic acid group on the dihydropyridine to an amide using carbodiimides.
- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, outperforming established antibiotics like ciprofloxacin with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 µg/mL .
The mechanism of action primarily involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and other critical metabolic pathways.
- Receptor Modulation : It may also interact with various receptors, altering their signaling pathways and leading to therapeutic effects.
Study on Anticancer Activity
A notable study screened a library of compounds for anticancer properties and identified this compound as a promising candidate due to its ability to inhibit cancer cell proliferation in multicellular spheroid models . The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.
In Vivo Studies
In vivo studies have demonstrated that compounds with structural similarities exhibit anti-inflammatory properties by modulating cytokine levels and reducing edema in animal models . Such findings suggest potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
